N-(2-bromophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-bromophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c17-12-6-2-4-8-14(12)19-15(21)9-20-10-18-13-7-3-1-5-11(13)16(20)22/h2,4,6,8,10H,1,3,5,7,9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWGRLVDCBEWDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-bromophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a bromophenyl group and a tetrahydroquinazoline moiety, which contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 316.18 g/mol. The presence of the bromine atom is significant for its interaction with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in disease processes. For instance, it may inhibit kinases that are crucial for cancer cell proliferation.
- Receptor Interaction : The bromophenyl group can interact with various receptors, modulating their activity and thereby influencing cellular signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could protect cells from oxidative stress.
Anticancer Properties
Several studies have focused on the anticancer potential of this compound:
- In vitro Studies : In laboratory settings, this compound has demonstrated cytotoxic effects against various cancer cell lines. For example, it has been shown to inhibit the growth of breast cancer and lung cancer cells by inducing apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| A549 (Lung Cancer) | 20 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 18 | Inhibition of kinase activity |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Research indicates that it disrupts bacterial cell wall synthesis.
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies and Research Findings
- Study on Anticancer Effects : A recent study published in the Journal of Medicinal Chemistry evaluated the compound's effects on tumor growth in vivo. Results showed a significant reduction in tumor size in mice treated with the compound compared to control groups, suggesting its potential as a therapeutic agent in oncology.
- Antimicrobial Efficacy Study : Another investigation published in Antibiotics demonstrated that the compound effectively inhibited the growth of resistant bacterial strains. This finding highlights its potential role in addressing antibiotic resistance.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
The compound’s structural uniqueness lies in its 2-bromophenyl group and tetrahydroquinazolinone core, which differentiate it from analogues. Key comparisons include:
- Bromine vs.
- Positional Isomerism : The 2-bromophenyl substitution may confer distinct steric interactions vs. 3-bromophenyl derivatives (e.g., ), affecting target binding .
Antimicrobial Activity
- Quinazolinone-acetamides with chlorophenyl or methyl groups (e.g., 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide) inhibit Mycobacterium tuberculosis enoyl-ACP reductase (InhA), a key enzyme in fatty acid biosynthesis .
Anti-Inflammatory Activity
- Ethylamino-substituted derivatives (e.g., 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide) exhibit COX-2 inhibition and reduced ulcerogenicity compared to NSAIDs . The bromophenyl group’s electron-withdrawing nature may enhance COX-2 selectivity, though experimental validation is needed.
Antioxidant Activity
- Phthalimide-quinazolinone hybrids (e.g., compound 1b in ) show radical scavenging activity via DPPH assays, attributed to electron-donating groups like thiophene . The target compound’s bromine substituent may reduce antioxidant efficacy compared to hydroxyl- or methoxy-bearing analogues .
Pharmacokinetic and Toxicity Profiles
- Absorption and Permeability: Quinazolinone-acetamides generally exhibit good intestinal absorption and blood-brain barrier (BBB) penetration due to moderate logP values (2.0–3.0) .
- Metabolic Stability : Bromine’s electronegativity may slow oxidative metabolism, extending half-life vs. chlorophenyl derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
